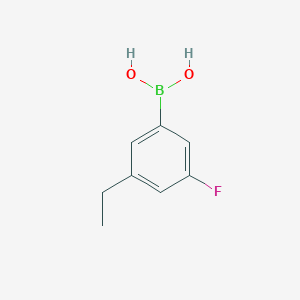
(3-Ethyl-5-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethyl-5-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethyl and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Ethyl-5-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . These methods utilize palladium catalysts and organoboron reagents to form carbon-carbon bonds efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid to a phenol derivative.
Reduction: Reduction reactions can lead to the formation of borane derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted phenyl derivatives depending on the coupling partner used.
Scientific Research Applications
(3-Ethyl-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (3-Ethyl-5-fluorophenyl)boronic acid exerts its effects involves the formation of stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3-Ethyl-5-fluorophenyl)boronic acid is unique due to the presence of both ethyl and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C8H10BFO2 |
|---|---|
Molecular Weight |
167.98 g/mol |
IUPAC Name |
(3-ethyl-5-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5,11-12H,2H2,1H3 |
InChI Key |
ZPRYFKYLZHGFPS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















